![molecular formula C11H11ClN2O2 B2740507 3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid CAS No. 156213-02-4](/img/structure/B2740507.png)
3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid
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Overview
Description
The compound “3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Various kinds of synthetic routes for imidazole and their derived products have been reported .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
- Researchers have investigated the antitumor potential of derivatives containing the 1,3-diazole (imidazole) ring. These compounds have shown moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 .
- Imidazole derivatives, including our compound of interest, have demonstrated antibacterial and antimycobacterial activities. These properties are crucial in combating infectious diseases and addressing antimicrobial resistance (AMR) .
- Some imidazole-containing compounds exhibit anti-inflammatory properties. These molecules could potentially be explored for managing inflammatory conditions .
- The 1,3-diazole ring has been associated with antiviral effects. While specific studies on our compound are limited, its structural similarity to other antiviral agents warrants further investigation .
- Commercially available drugs containing the 1,3-diazole ring, such as omeprazole and pantoprazole, are used to treat ulcers. Our compound may share similar properties .
- Imidazole derivatives have been explored for their activity against protozoan parasites. These compounds could play a role in treating parasitic infections .
Antitumor Activity
Antibacterial and Antimycobacterial Properties
Anti-Inflammatory Effects
Antiviral Activity
Antiulcer Potential
Trypanocidal and Antiprotozoal Effects
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The specific interaction of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Future Directions
properties
IUPAC Name |
3-(5-chloro-1-methylbenzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKIVTPNGMSVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid |
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